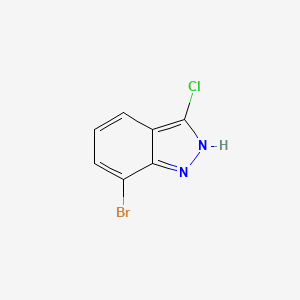

7-Bromo-3-chloro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKLXYCYCXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672122 | |

| Record name | 7-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-75-0 | |

| Record name | 7-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-chloro-1H-indazole: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-chloro-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its unique structural features, characterized by the presence of bromine and chlorine atoms on the indazole scaffold, render it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and reactivity of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of indazole are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] The introduction of halogen substituents onto the indazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, enhancing their binding affinity to biological targets and improving their metabolic stability.

This compound, in particular, serves as a key intermediate in the synthesis of various bioactive compounds.[3] Its strategic halogenation pattern allows for selective functionalization through a variety of cross-coupling reactions, making it an invaluable tool for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[2] Furthermore, its application extends to material science, where it is utilized in the synthesis of functionalized polymers and other advanced materials.[3]

Physicochemical Properties and Structural Elucidation

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Source |

| CAS Number | 885271-75-0 | [3] |

| Molecular Formula | C₇H₄BrClN₂ | [3] |

| Molecular Weight | 231.48 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Temperature | 2-8°C | [3] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound

Conceptual Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Plausible Experimental Protocol (Hypothetical):

Step 1: Chlorination of 1H-Indazole to 3-chloro-1H-indazole

-

To a solution of 1H-indazole in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a basic solution) and the product is extracted with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 3-chloro-1H-indazole.

Step 2: Bromination of 3-chloro-1H-indazole to this compound

-

The synthesized 3-chloro-1H-indazole is dissolved in an appropriate solvent (e.g., acetic acid or a chlorinated solvent).

-

A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution.

-

The reaction is stirred at a specific temperature for a duration necessary to achieve the desired conversion.

-

Work-up of the reaction mixture would involve quenching any excess brominating agent, followed by extraction and purification steps similar to those described in Step 1.

It is imperative to note that this is a hypothetical protocol and would require optimization of reaction conditions, including stoichiometry of reagents, solvent, temperature, and reaction time, to achieve a satisfactory yield and purity of the final product.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the electronic properties of the indazole ring and the presence of the two halogen substituents. The bromine atom at the 7-position and the chlorine atom at the 3-position serve as versatile handles for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling: The bromo substituent at the 7-position is particularly amenable to Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids or their esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.

-

Buchwald-Hartwig Amination: The bromo group can also participate in Buchwald-Hartwig amination reactions, facilitating the formation of a carbon-nitrogen bond. This is a powerful method for introducing primary or secondary amines at the 7-position of the indazole core, a common structural motif in many pharmacologically active molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 3-position, being on an electron-deficient pyrazole ring, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions. This provides a pathway for the introduction of various functional groups at this position.

Logical Relationship of Reactivity:

Caption: Reactivity of this compound in key cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound as a building block in drug discovery is underscored by the prevalence of the indazole scaffold in numerous therapeutic agents. Its ability to be selectively functionalized at two distinct positions allows for the systematic exploration of the chemical space around the indazole core, which is a critical aspect of structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this compound are not publicly disclosed, its role as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents is highlighted by chemical suppliers.[2][3] The synthesis of substituted indazoles is a very active area of research, and this particular building block provides a convenient entry point to novel chemical entities with therapeutic potential.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure and the presence of two distinct halogen atoms provide chemists with a powerful tool for the construction of complex molecular architectures. While detailed synthetic and spectral data in the public domain are limited, its commercial availability and the established reactivity of the indazole scaffold ensure its continued importance in the quest for novel therapeutic agents and functional materials. Further research into the synthesis and applications of this compound is warranted and is likely to uncover new and exciting opportunities in various scientific disciplines.

References

spectral data for 7-Bromo-3-chloro-1H-indazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 7-Bromo-3-chloro-1H-indazole For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated indazole derivative that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] Its unique structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Furthermore, its utility extends to material science, where it is employed in the synthesis of functionalized polymers and advanced materials.[1] A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in these applications. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is foundational to interpreting its spectral data. The molecule consists of a bicyclic indazole core, which is an aromatic system composed of a benzene ring fused to a pyrazole ring. The key substituents are a bromine atom at position 7 and a chlorine atom at position 3. The presence of these halogens, the aromatic protons, and the overall molecular framework will give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | N-H | The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |

| ~7.8 - 8.0 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing chlorine at C-3 and will be deshielded. It will be split into a doublet by the neighboring H-5. |

| ~7.2 - 7.4 | Triplet | 1H | H-5 | This proton is coupled to both H-4 and H-6, resulting in a triplet. |

| ~7.5 - 7.7 | Doublet | 1H | H-6 | This proton is adjacent to the bromine at C-7 and will be coupled to H-5, appearing as a doublet. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | C-7a | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |

| ~130 - 135 | C-3 | Carbon bearing the chlorine atom, significantly deshielded by the halogen. |

| ~125 - 130 | C-3a | Quaternary carbon at the ring junction. |

| ~120 - 125 | C-6 | Aromatic CH carbon. |

| ~115 - 120 | C-5 | Aromatic CH carbon. |

| ~110 - 115 | C-4 | Aromatic CH carbon. |

| ~100 - 105 | C-7 | Carbon bearing the bromine atom, deshielded by the halogen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring, and C=C and C=N bonds within the ring system.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3200-3400 (broad) | N-H stretch | Indazole N-H |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1600-1650 | C=N stretch | Indazole ring |

| 1450-1600 | C=C stretch | Aromatic ring |

| 700-800 | C-Cl stretch | Chloro group |

| 500-600 | C-Br stretch | Bromo group |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

MS Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak will appear as a characteristic isotopic cluster.

Expected MS Data:

-

Molecular Ion (M⁺): The nominal molecular weight of C₇H₄BrClN₂ is 230 g/mol . However, due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.

-

M⁺: (C₇H₄⁷⁹Br³⁵ClN₂) = 230

-

M+2: (C₇H₄⁸¹Br³⁵ClN₂ or C₇H₄⁷⁹Br³⁷ClN₂) = 232

-

M+4: (C₇H₄⁸¹Br³⁷ClN₂) = 234 The relative intensities of these peaks will be a fingerprint for the presence of one bromine and one chlorine atom.

-

-

Major Fragmentation Pathways:

-

Loss of Cl: [M - Cl]⁺

-

Loss of Br: [M - Br]⁺

-

Loss of N₂: [M - N₂]⁺

-

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (Electron Ionization - EI).

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

MS Workflow Diagram

Caption: Workflow for Mass Spectrometry data acquisition.

Integrated Spectroscopic Analysis

The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. The IR spectrum confirms the presence of key functional groups (N-H, aromatic C-H). The NMR spectra provide the detailed connectivity of the carbon and hydrogen atoms, confirming the substitution pattern on the indazole ring. Finally, the mass spectrum confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of bromine and chlorine providing definitive evidence of their presence. The correlation of all these data points allows for the unequivocal structural elucidation and purity assessment of this important chemical intermediate.

References

Navigating the Solubility Landscape of 7-Bromo-3-chloro-1H-indazole: A Technical Guide for Drug Development Professionals

Abstract

7-Bromo-3-chloro-1H-indazole is a pivotal heterocyclic building block in contemporary drug discovery, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its journey from a laboratory reagent to a key component of a drug candidate is fundamentally governed by its physicochemical properties, with solubility being a critical determinant of bioavailability, formulation feasibility, and overall developability. This in-depth technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in common organic solvents. In the absence of extensive published quantitative data, this guide emphasizes a dual approach: theoretical solubility prediction grounded in physicochemical principles and a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended to empower researchers, chemists, and formulation scientists with the knowledge to confidently navigate the solubility challenges associated with this important synthetic intermediate.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its synthetic precursors is a cornerstone of successful drug development. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating stable and effective dosage forms. For a key intermediate like this compound, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Reaction Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity during the synthesis of more complex molecules.

-

Purification Strategy: Solubility data is essential for developing efficient crystallization and chromatographic purification methods.

-

Formulation Development: Early insights into the solubility of a key fragment can inform later-stage formulation strategies for the final API.

-

High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) before being introduced to aqueous assay buffers.[2]

This guide will first delve into the theoretical considerations that govern the solubility of this compound, followed by a detailed, step-by-step experimental protocol for its quantitative determination.

Theoretical Framework for Solubility Prediction

A priori estimation of a compound's solubility can be a powerful tool for solvent selection and experimental design. The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding. A more quantitative approach can be achieved by considering the physicochemical properties of both the solute (this compound) and the potential solvents.

Physicochemical Properties of this compound

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₄BrClN₂ | Chem-Impex[1] |

| Molecular Weight | 231.48 g/mol | Chem-Impex[1] |

| Appearance | White solid | Chem-Impex[1] |

| XLogP3 | ~3.3 | PubChem (for a similar isomer) |

| Hydrogen Bond Donors | 1 (from the -NH group of the indazole ring) | Calculated |

| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms of the indazole ring) | Calculated |

The predicted XLogP3 value of approximately 3.3 for a similar isomer suggests that this compound is a lipophilic ("fat-loving") molecule, which would indicate a preference for non-polar organic solvents over water. The presence of both hydrogen bond donors and acceptors, however, introduces a degree of polarity that allows for interactions with a wider range of solvents.

Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. While experimentally determined HSP values for this compound are not available, they can be estimated using software packages like HSPiP, which utilize group contribution methods.[4][5] By comparing the estimated HSP of the solute with the known HSP of various solvents, a solubility profile can be predicted.

Below is a conceptual workflow for utilizing HSP in solubility prediction:

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be validated by empirical data. The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (as a solid)

-

A selection of common organic solvents (e.g., DMSO, N,N-dimethylformamide (DMF), methanol, ethanol, acetonitrile, dichloromethane (DCM), ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

The following protocol outlines a robust method for determining the solubility of this compound.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Preparation of a Calibration Curve

Accurate quantification by HPLC requires a calibration curve. This is generated by preparing a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method) and plotting the detector response (e.g., peak area) against concentration.

Expected Solubility Profile and Discussion

Based on the physicochemical properties of this compound, a general trend in its solubility across a spectrum of common organic solvents can be anticipated.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | These solvents are highly polar and can engage in dipole-dipole interactions. Their ability to accept hydrogen bonds can also solvate the -NH group of the indazole ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the indazole core. However, their smaller size and lower overall polarity compared to DMSO may result in slightly lower solubility. |

| Halogenated | Dichloromethane (DCM) | Moderate | DCM is a polar aprotic solvent that can effectively solvate the lipophilic portions of the molecule. Its ability to engage in dipole-dipole interactions will contribute to solubility. |

| Ester | Ethyl Acetate | Moderate to Low | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. Its solvating power for this compound is expected to be less than that of more polar solvents. |

| Aromatic | Toluene | Low | Toluene is a non-polar solvent and is expected to primarily interact through dispersion forces. The polar functionalities of the indazole will limit solubility. |

| Aliphatic | Hexane | Very Low | As a non-polar, non-aromatic solvent, hexane will have very limited ability to solvate the polar indazole ring system, leading to poor solubility. |

Conclusion and Future Perspectives

Understanding the solubility of this compound is a critical, yet often overlooked, aspect of its application in drug discovery and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility in a range of common organic solvents. By combining theoretical approaches like Hansen Solubility Parameters with the empirical rigor of the shake-flask method, researchers can gain a comprehensive understanding of this compound's behavior. This knowledge will enable more efficient reaction optimization, streamlined purification processes, and more informed downstream formulation strategies, ultimately accelerating the development of novel therapeutics. As new computational tools and high-throughput experimental techniques for solubility determination continue to emerge, the ability to accurately and efficiently characterize key synthetic intermediates like this compound will become increasingly vital.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 6. scispace.com [scispace.com]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dabrafenib (GSK2118436): Properties, Mechanism, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject - From Intermediate to Active Pharmaceutical Ingredient

The Chemical Abstracts Service (CAS) number 885271-75-0 is assigned to the chemical intermediate 7-bromo-3-chloro-1H-indazole. While this compound is a critical building block, the in-depth focus of this guide is on the final, clinically significant active pharmaceutical ingredient synthesized from it: Dabrafenib (GSK2118436). Dabrafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, and is a cornerstone in the targeted therapy of several cancers, most notably BRAF V600 mutation-positive melanoma.[1][2][3][4] This guide will provide a comprehensive overview of Dabrafenib, from its fundamental properties to its mechanism of action, experimental applications, and associated hazards, to support the research and development endeavors of professionals in the field.

Physicochemical Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule.[4] Its key properties are summarized in the table below. The mesylate salt form, Dabrafenib Mesylate (CAS: 1195768-06-9), is often used in pharmaceutical formulations.[5][6]

| Property | Value | Source(s) |

| CAS Number (Free Base) | 1195765-45-7 | [4] |

| Synonyms | GSK2118436, Tafinlar® | [4] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4][7] |

| Molecular Weight | 519.56 g/mol | [4] |

| Appearance | White to off-white solid powder | [4] |

| Solubility | Soluble in DMSO; Insoluble in water | [5] |

| IUPAC Name | N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | [4] |

Mechanism of Action: Targeting the Aberrant MAPK/ERK Pathway

Dabrafenib's therapeutic efficacy stems from its highly specific inhibition of mutated BRAF kinase, particularly the V600E mutation.[3][8] The BRAF gene encodes a serine/threonine-protein kinase that is a central component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[9] This pathway regulates critical cellular processes, including proliferation, differentiation, and survival.[10]

In many cancers, such as melanoma, a point mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein.[9] This aberrant activation results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth and tumor progression.[3][9]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[1][2] This binding action blocks the phosphorylation of downstream targets MEK1 and MEK2, which in turn prevents the activation of ERK1 and ERK2.[2] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in tumor cells harboring the BRAF V600 mutation.[2][8]

Interestingly, Dabrafenib can cause a paradoxical activation of the MAPK pathway in cells with wild-type BRAF, which can lead to certain side effects like the development of cutaneous squamous cell carcinomas.[2][10] This has led to the common clinical practice of co-administering Dabrafenib with a MEK inhibitor, such as Trametinib, to provide a more complete blockade of the pathway and mitigate this paradoxical activation.[11][12]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for Dabrafenib.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. apexbt.com [apexbt.com]

- 6. GSK2118436 Methane sulfonate salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medschool.co [medschool.co]

- 10. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Indazole Scaffold and the Transformative Role of Halogenation

An In-Depth Technical Guide to the Biological Activity of Halogenated Indazole Derivatives

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] While rarely found in nature, synthetic derivatives of indazole exhibit a remarkable breadth of biological activities, forming the core of numerous clinically successful therapeutics.[2][3] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib and the PARP inhibitor Niraparib, feature the indazole nucleus, underscoring its pharmacological significance.[4][5][6]

The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) onto the indazole core is a cornerstone of its medicinal chemistry. Halogenation profoundly alters a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity for improved membrane permeability, and introducing the potential for halogen bonding—a specific, non-covalent interaction that can significantly improve binding affinity to biological targets.[7][8] This guide provides a detailed exploration of the diverse biological activities of halogenated indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their therapeutic potential.

Chapter 1: Potent Anticancer Activity Through Targeted Inhibition

The most extensively documented and clinically relevant application of halogenated indazoles is in oncology. These compounds frequently function as potent inhibitors of protein kinases, enzymes that are critical components of signaling pathways often dysregulated in cancer.[4][9]

Primary Mechanism of Action: Protein Kinase Inhibition

Kinases regulate a vast array of cellular processes, including proliferation, survival, and angiogenesis. The aberrant activation of these signaling cascades is a hallmark of many cancers. Halogenated indazoles have been expertly designed to bind to the ATP-binding pocket of specific kinases, preventing phosphorylation of downstream substrates and thereby halting the oncogenic signaling.

Key kinase families targeted by halogenated indazoles include:

-

VEGFR & FGFR: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are crucial for angiogenesis—the formation of new blood vessels that tumors require to grow. Halogenated indazoles like Axitinib and Pazopanib are multi-kinase inhibitors that effectively target these receptors.[4]

-

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key driver in several cancers, particularly non-small cell lung cancer. Fluorinated indazole derivatives have shown remarkable, sub-nanomolar inhibitory activity against EGFR variants.[3][4]

-

PARP: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the indazole-based drug Niraparib, are effective against cancers with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[5][6]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Indazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.[4]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Bromo-3-chloro-1H-indazole: A Hypothesis-Driven Approach for Drug Discovery Professionals

Abstract

7-Bromo-3-chloro-1H-indazole is a halogenated indazole derivative recognized primarily as a versatile scaffold in synthetic and medicinal chemistry. While its direct biological targets have not been extensively characterized in public-domain research, the indazole core is a privileged structure found in numerous clinically approved and investigational drugs. This guide eschews a conventional compound summary and instead presents a forward-looking, hypothesis-driven framework for identifying and validating its potential therapeutic targets. Drawing from the well-established pharmacology of analogous compounds, we posit that protein kinases represent a primary and highly probable target class. We provide a comprehensive, multi-stage workflow—from in silico prediction to in vitro validation and cell-based corroboration—designed to systematically uncover the therapeutic potential of this intriguing molecule. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped therapeutic utility of foundational chemical scaffolds.

Introduction: Beyond a Synthetic Intermediate

This compound is a well-documented chemical entity, valued for its utility as a building block in the synthesis of more complex molecules, particularly in the development of anti-cancer and anti-inflammatory agents[1]. Its structural features, including the bromine and chlorine substituents, provide reactive handles for diverse chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug synthesis[2].

However, to view this compound solely as an intermediate is to overlook the latent therapeutic potential embedded in its core indazole scaffold. The indazole nucleus is a cornerstone of numerous targeted therapies, many of which are potent protein kinase inhibitors that have revolutionized the treatment of various cancers. For instance, Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) both feature the indazole core and have achieved significant clinical success[3].

Given the established precedent of the indazole scaffold, this guide proposes a scientifically rigorous pathway to investigate the intrinsic biological activity of this compound. We will operate under the central hypothesis that its structural and electronic properties make it a candidate modulator of protein kinase activity. The following sections will detail a comprehensive strategy to identify which of the 500+ human kinases it may target and to validate this interaction with field-proven methodologies.

The Prime Hypothesis: Protein Kinases as a Target Class

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer[2]. The ATP-binding pocket of kinases has proven to be a highly "druggable" site, and the indazole scaffold has demonstrated a remarkable aptitude for binding to this region with high affinity and selectivity[3][4]. The 1H-indazole-3-amine structure, for example, is recognized as an effective "hinge-binding" fragment, forming key hydrogen bonds with the kinase hinge region that anchors the inhibitor in the active site[3][5].

The specific substitutions on this compound are not merely synthetic conveniences; they are critical determinants of potential biological activity. The chlorine atom at the 3-position can influence the electronics of the pyrazole ring, while the bromine atom at the 7-position can form halogen bonds or engage in hydrophobic interactions within the ATP pocket, potentially conferring selectivity for certain kinase subfamilies[6].

To contextualize our hypothesis, Table 1 summarizes a selection of indazole-based kinase inhibitors, highlighting the diversity of kinases targeted by this versatile scaffold.

| Indazole-Based Drug | Primary Kinase Target(s) | Therapeutic Area |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Renal Cell Carcinoma |

| Linifanib | VEGFR, PDGFR | Investigational (Hepatocellular Carcinoma) |

| Niraparib | PARP1, PARP2 | Ovarian Cancer |

| Entrectinib | TRK, ROS1, ALK | Solid Tumors with specific fusions |

This table illustrates the broad utility of the indazole scaffold in targeting various kinases and related enzymes, providing a strong rationale for investigating this compound as a potential kinase inhibitor.

A Multi-Stage Workflow for Target Identification and Validation

To systematically test our hypothesis, we propose a three-stage workflow. This process is designed to efficiently progress from broad, computational predictions to specific, biologically relevant validation, ensuring that resources are focused on the most promising avenues.

Caption: A three-stage workflow for the identification and validation of potential therapeutic targets.

Detailed Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for executing the proposed workflow.

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and pose of this compound against a panel of human kinase crystal structures.

Methodology:

-

Protein Preparation:

-

Download the 3D crystal structures of a representative panel of human kinases (e.g., VEGFR2, FGFR1, EGFR, SRC) from the Protein Data Bank (PDB).[6][7]

-

Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

-

Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH.

-

Define the binding site by creating a grid box centered on the co-crystallized ligand or the known ATP-binding pocket.

-

-

Ligand Preparation:

-

Construct the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Generate the appropriate file format (e.g., PDBQT for AutoDock Vina) with correct atom types and charges.[1]

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina to dock the prepared ligand into the defined binding site of each prepared kinase structure.[8]

-

Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough conformational search.

-

Generate at least 10 binding poses for each kinase-ligand pair.

-

-

Analysis and Prioritization:

-

Analyze the results based on the predicted binding energy (docking score) in kcal/mol. A more negative score indicates a more favorable predicted interaction.

-

Visually inspect the top-ranked poses to assess the quality of the interactions (e.g., hydrogen bonds with the hinge region, halogen bonds, hydrophobic contacts).

-

Prioritize kinases that show both favorable docking scores and plausible binding modes for subsequent in vitro validation.

-

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantitatively measure the inhibitory activity (IC50) of this compound against purified kinases identified from the in silico screen.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the compound in DMSO to create a concentration gradient for the dose-response curve (e.g., from 100 µM to 1 nM).

-

Prepare the kinase reaction buffer, kinase enzyme, substrate peptide, and ATP solution as per the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound at various concentrations. Include positive controls (a known inhibitor for the kinase) and negative controls (DMSO vehicle).

-

Add the solution containing the purified kinase enzyme and its specific substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination[9].

-

Incubate the plate at 30°C for 1 hour.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 3: Cell-Based Target Engagement (NanoBRET™ Assay)

Objective: To confirm that this compound binds to the target kinase within a live cellular environment.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

-

Plate the cells in a 96-well, white-bottom plate and allow them to adhere overnight.

-

-

Assay Execution:

-

Prepare serial dilutions of the test compound.

-

Add the NanoBRET™ Tracer (a fluorescently labeled ligand that binds to the kinase) to the cells, followed immediately by the addition of the test compound dilutions.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is cell-permeable and generates the bioluminescent signal from the NanoLuc®-kinase fusion.

-

Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) emission and the acceptor (Tracer) emission.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal.

-

Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50, which reflects target engagement[10].

-

Protocol 4: Downstream Signaling Pathway Analysis (Western Blot)

Objective: To determine if the binding of this compound to its target kinase leads to a functional inhibition of its signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Select a cell line where the target kinase is known to be active and regulates a specific downstream phosphorylation event (e.g., if targeting MEK1, use a cell line to measure phosphorylation of ERK1/2).

-

Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK1/2).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Re-probe the same membrane with an antibody for the total amount of the substrate protein to ensure equal loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates functional inhibition of the kinase pathway in cells.

-

Caption: A representative signaling pathway (MAPK/ERK) that could be inhibited by an indazole derivative targeting MEK1/2.

Conclusion and Future Directions

While this compound is currently appreciated for its role in chemical synthesis, its core structure strongly suggests a potential for direct biological activity, particularly as a protein kinase inhibitor. This guide has outlined a robust, multi-stage, and hypothesis-driven workflow to systematically explore this potential. By integrating computational prediction with rigorous biochemical and cell-based validation, researchers can efficiently identify and characterize novel therapeutic targets for this scaffold.

Successful identification of a potent and selective kinase target would open the door to a focused medicinal chemistry program. The bromine and chlorine atoms serve as ideal starting points for structure-activity relationship (SAR) studies, allowing for the rapid generation of an analog library to optimize potency, selectivity, and drug-like properties. This structured approach provides a clear and actionable path to unlock the full therapeutic value of this compound, potentially transforming a chemical intermediate into a lead compound for a new generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

The Strategic Role of 7-Bromo-3-chloro-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, consistently featuring in a multitude of clinically relevant molecules. Among its halogenated derivatives, 7-Bromo-3-chloro-1H-indazole has emerged as a particularly strategic building block. Its unique substitution pattern offers medicinal chemists a versatile platform for the synthesis of complex molecules, enabling precise modulation of biological activity. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, detailing its synthesis, reactivity, and application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. We will delve into the causality behind experimental choices in its functionalization and present detailed protocols for key transformations, providing researchers with a practical framework for harnessing the potential of this valuable scaffold.

Introduction: The Indazole Scaffold and the Strategic Advantage of this compound

Nitrogen-containing heterocycles are cornerstones of drug discovery, and the indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prominent member of this class.[1][2] Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4] Several marketed drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, underscoring its clinical significance.[5]

The strategic utility of this compound lies in its distinct halogenation pattern. The presence of two different halogens at positions 3 and 7 allows for selective and orthogonal functionalization. This differential reactivity is a powerful tool for medicinal chemists, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The 7-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[6] Concurrently, the 3-chloro position can be targeted for nucleophilic substitution reactions, providing another avenue for diversification.

A compelling example of the importance of the 7-bromo-indazole moiety is its presence in the synthetic route to Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor.[7][8] While the direct precursor to Lenacapavir is a 3-amino-4-chloro derivative, the synthetic strategies developed for this molecule highlight the value and reactivity of the 7-bromo-indazole core.

Synthesis and Chemical Properties of this compound

The synthesis of this compound typically starts from commercially available substituted benzonitriles. A common approach involves the diazotization of a substituted aniline followed by cyclization. The reactivity of the molecule is dominated by the two halogen atoms. The C-Br bond at the 7-position is more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Cl bond at the 3-position, allowing for selective functionalization at the 7-position.

Key Chemical Transformations:

-

Palladium-Catalyzed Cross-Coupling at the 7-Position: The bromine atom at the 7-position is an excellent handle for introducing molecular diversity through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the installation of various (hetero)aryl, amino, and alkynyl groups, which can significantly influence the compound's interaction with biological targets.

-

Nucleophilic Aromatic Substitution at the 3-Position: The chlorine atom at the 3-position is activated towards nucleophilic attack, particularly by amines and alcohols, often requiring elevated temperatures or the use of a base. This allows for the introduction of various side chains that can modulate the physicochemical properties and biological activity of the resulting molecule.

-

N-Functionalization of the Indazole Core: The nitrogen atom of the pyrazole ring can be alkylated or arylated to further expand the chemical diversity of the scaffold. The regioselectivity of this reaction (N1 vs. N2) can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.

Application in Medicinal Chemistry: A Case Study on Kinase Inhibitors

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents on the indazole ring then project into the ATP-binding pocket, where they can be tailored to achieve selectivity and potency.

This compound serves as an excellent starting point for the synthesis of kinase inhibitors. The 7-position can be functionalized with a group that occupies the hydrophobic back pocket of the ATP-binding site, while the 3-position can be modified to interact with the solvent-exposed region or to fine-tune the overall properties of the molecule.

Logical Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a typical workflow for the synthesis of kinase inhibitors starting from this compound.

Caption: Synthetic pathways for diversifying this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield a 7-aryl-3-chloro-1H-indazole derivative.[3]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Triphenylphosphine (PPh₃) (0.08 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or reaction vial with a screw cap

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Standard laboratory glassware for work-up and purification

-

Filtration apparatus

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Seal the flask and place it in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3-chloro-1H-indazole.

Causality Behind Experimental Choices:

-

Catalyst System: Pd(OAc)₂ and PPh₃ form an active Pd(0) species in situ, which is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope.

-

Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is required for the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of 1,4-dioxane and water is effective for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium catalyst.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is critical for achieving high yields.

General Procedure for Nucleophilic Aromatic Substitution on this compound

This protocol describes the substitution of the 3-chloro group with an amine.

Materials:

-

This compound

-

Amine (2.0 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a sealed reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired amine (2.0 mmol), and DIPEA (3.0 mmol).

-

Add DMF or DMSO (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture to 100-140 °C.

-

Stir the reaction for 12-48 hours, monitoring its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

High Temperature: Nucleophilic aromatic substitution on the electron-rich indazole ring is generally sluggish and requires thermal activation.

-

Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Polar Aprotic Solvent: DMF or DMSO are excellent solvents for this type of reaction as they can dissolve the reactants and stabilize the charged intermediates.

Data Presentation

The following table summarizes the expected outcomes for the functionalization of this compound based on the protocols described above.

| Starting Material | Reaction Type | Reagent | Product | Expected Yield Range (%) |

| This compound | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 3-Chloro-7-(4-methoxyphenyl)-1H-indazole | 70-90 |

| This compound | Suzuki-Miyaura | Pyridine-3-boronic acid | 3-Chloro-7-(pyridin-3-yl)-1H-indazole | 60-80 |

| This compound | Nucleophilic Substitution | Morpholine | 4-(7-Bromo-1H-indazol-3-yl)morpholine | 50-75 |

| This compound | Nucleophilic Substitution | Aniline | 7-Bromo-N-phenyl-1H-indazol-3-amine | 40-60 |

Conclusion

This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its differential reactivity at the C3 and C7 positions provides a powerful platform for the synthesis of diverse compound libraries with finely tuned biological activities. The application of this building block in the development of kinase inhibitors exemplifies its potential in targeted therapy. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of novel and effective therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

The Indazole Core: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The 1H-indazole scaffold, a privileged heterocyclic motif, is a cornerstone in modern medicinal chemistry, underpinning a diverse array of therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted 1H-indazoles, designed for researchers, scientists, and drug development professionals. We will traverse the seminal discoveries that first brought this bicyclic aromatic heterocycle to light, delve into the mechanistic intricacies of foundational and modern synthetic methodologies, and culminate with an analysis of its application in clinically significant pharmaceuticals. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols and comparative data to empower the next generation of indazole-based drug discovery.

The Genesis of a Scaffold: Foundational Discoveries

The journey of the indazole nucleus from a chemical curiosity to a "privileged scaffold" in drug discovery began in the late 19th century.[3] The initial forays into this chemical space were characterized by elegant, albeit often harsh, chemical transformations that laid the essential groundwork for all subsequent developments.

Fischer's Foray and the Birth of Indazolone (1883)

While the famed Emil Fischer is synonymous with the indole synthesis, his early work also touched upon the related indazole system. In 1883, his investigation into the reactivity of o-hydrazinobenzoic acid led not to the parent 1H-indazole, but to its oxidized counterpart, 3-indazolone, through a thermally induced intramolecular condensation.[3][4] This reaction, involving the loss of a water molecule, was the first recorded synthesis of the indazole ring system, proving its accessibility and sparking further investigation into this novel heterocycle.[3]

The Jacobson Indazole Synthesis: A Direct Route to the Core (1893)

A decade after Fischer's initial discovery, Paul Jacobson developed a more direct and versatile method for the synthesis of the parent 1H-indazole. The Jacobson synthesis utilizes the intramolecular cyclization of a diazotized o-toluidine derivative.[5][6] The methyl group of the o-toluidine provides the final carbon atom to close the pyrazole ring. This method represented a significant leap forward, providing a reliable pathway to the core 1H-indazole structure.

Experimental Protocol: Jacobson Synthesis of 1H-Indazole from N-Acetyl-o-toluidine

This protocol is adapted from the procedure described in Organic Syntheses, based on the work of Huisgen and Nakaten, which is an improvement on the original Jacobson and Huber method.[6]

Materials:

-

N-Acetyl-o-toluidine

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Water

-

Ice

-

Sodium hydroxide solution

-

Benzene

-

Methanol

Procedure:

-

Nitrosation: A solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.[5]

-

A solution of sodium nitrite in water is added dropwise to the cooled N-acetyl-o-toluidine solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for a period to ensure complete formation of the N-nitroso derivative.

-

Cyclization: The N-nitroso-o-acetotoluidide is then subjected to conditions that promote intramolecular cyclization. This can be achieved by heating the reaction mixture.[6] The acyl group shifts, followed by an intramolecular azo coupling, leading to the formation of the 1H-indazole ring with the elimination of acetic acid.

-

Work-up and Isolation: The reaction mixture is cooled and made alkaline with a sodium hydroxide solution. The precipitated crude 1H-indazole is then extracted with an organic solvent such as benzene.[6]

-

The organic extracts are combined, washed with water, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

-

The crude 1H-indazole can be purified by vacuum distillation or recrystallization to yield the final product.

Causality of Experimental Choices:

-

Low Temperature for Diazotization: The diazotization of the primary amine is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt intermediate.

-

Acidic Conditions: The presence of a strong acid is crucial for the in situ generation of nitrous acid from sodium nitrite, which is the active nitrosating agent.

-

N-Acetylation: The use of N-acetyl-o-toluidine, as opposed to o-toluidine itself, provides a more convenient and higher-yielding procedure. The acetyl group is a good leaving group during the cyclization step.[6]

The von Auwers Indazole Synthesis

Karl von Auwers contributed another important classical method for the synthesis of substituted indazoles. While more widely known for its application in flavonol synthesis from coumarones, a variation of this reaction provides a route to 3-substituted indazoles.[7][8] The von Auwers indazole synthesis typically involves the reaction of an o-hydroxychalcone with a hydrazine derivative.

Experimental Protocol: von Auwers Synthesis of a 3-Substituted 1H-Indazole

Materials:

-

o-Hydroxychalcone derivative

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid

-

Base (e.g., sodium hydroxide or potassium carbonate) - optional, depending on the substrate

Procedure:

-

Condensation: The o-hydroxychalcone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine hydrate (or a substituted hydrazine) is added to the solution, and the mixture is heated under reflux for several hours.

-

Cyclization and Dehydration: The initial condensation of the hydrazine with the carbonyl group of the chalcone is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the double bond. Subsequent dehydration leads to the formation of the aromatic 1H-indazole ring.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be purified by recrystallization from an appropriate solvent.

Causality of Experimental Choices:

-

o-Hydroxy Group: The presence of the ortho-hydroxyl group on the chalcone is key to directing the cyclization to form the indazole ring system.

-

Hydrazine Derivative: The choice of hydrazine (unsubstituted or substituted) determines the substituent at the N1 position of the resulting indazole.

-

Reaction Solvent: Ethanol and acetic acid are commonly used solvents that facilitate the reaction and can also act as proton sources to promote the dehydration step.

The Modern Synthesis Toolbox: Efficiency and Regioselectivity

While the classical methods laid the foundation, modern synthetic chemistry has introduced a plethora of more efficient, milder, and highly regioselective methods for the construction of the 1H-indazole core. These techniques often employ transition metal catalysis and address the limitations of the earlier syntheses, such as harsh reaction conditions and limited substrate scope.

Silver(I)-Mediated Intramolecular Oxidative C-H Amination

A powerful modern approach for the synthesis of 3-substituted 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. This method is notable for its operational simplicity and its tolerance of a wide variety of functional groups that are often difficult to incorporate using other C-H amination techniques.[9][10][11][12]

Experimental Protocol: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles [9][10]

Materials:

-

Arylhydrazone (0.3 mmol)

-

Silver(I) triflimide (AgNTf₂) (0.6 mmol)

-

Copper(II) acetate (Cu(OAc)₂) (0.15 mmol)

-

1,2-Dichloroethane (1.0 mL)

Procedure:

-

To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone, AgNTf₂, and Cu(OAc)₂.

-

Add 1,2-dichloroethane as the solvent.

-

Stir the reaction mixture in a preheated oil bath at 80 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.

Causality of Experimental Choices:

-

Silver(I) Oxidant: The silver(I) salt acts as a single-electron transfer (SET) oxidant to initiate the C-H amination cascade.[9]

-

Copper(II) Acetate Additive: While not the primary oxidant, Cu(OAc)₂ serves as a crucial additive, likely acting as a base to facilitate the reaction.[9][10]

-

Solvent and Temperature: 1,2-Dichloroethane is an effective solvent for this transformation, and the elevated temperature (80 °C) provides the necessary energy for the C-H activation and cyclization to proceed efficiently.

Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling

Another elegant and highly regioselective method for the synthesis of 1H-indazoles employs a synergistic rhodium and copper catalytic system. This approach involves the C-H activation of imidates and their subsequent coupling with nitrosobenzenes to form the indazole ring. The reaction proceeds under redox-neutral conditions with high efficiency and a broad tolerance for various functional groups.[1][13][14][15]

Experimental Protocol: Rhodium/Copper-Catalyzed Synthesis of 1H-Indazoles [1]

Materials:

-

Ethyl benzimidate derivative (1)

-

Nitrosobenzene derivative (2)

-

[RhCp*Cl₂]₂ (catalyst)

-

Cu(OAc)₂ (co-catalyst and oxidant)

-

Trifluorotoluene (PhCF₃) (solvent)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the ethyl benzimidate, nitrosobenzene, [RhCp*Cl₂]₂, and Cu(OAc)₂.

-

Add trifluorotoluene as the solvent.

-

Heat the reaction mixture at 80 °C for 24 hours.

-

Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to yield the 1H-indazole product.

Causality of Experimental Choices:

-

Rhodium Catalyst: The Rh(III) catalyst is responsible for the initial C-H activation of the imidate, forming a key rhodacyclic intermediate.[1]

-

Copper Co-catalyst: The Cu(II) salt facilitates the crucial N-N bond formation and acts as an oxidant in the catalytic cycle.[1][14]

-

Imidate Directing Group: The imidate functionality serves as an effective directing group for the regioselective C-H activation at the ortho position of the benzene ring.

-

Redox-Neutral Conditions: The use of nitrosobenzene as the aminating agent allows the reaction to proceed under overall redox-neutral conditions.

From Bench to Bedside: Substituted 1H-Indazoles in Medicine